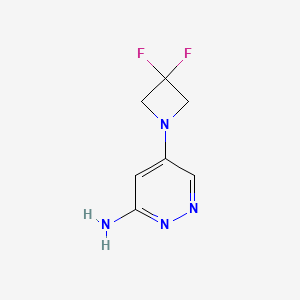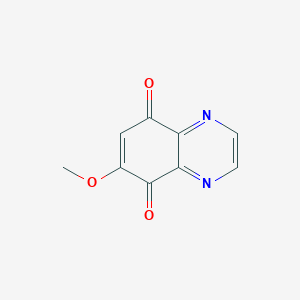
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a methoxy group and a methyl group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-6-methyl-1-tetralone.
Reduction: The ketone group in the precursor is reduced to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be oxidized to a hydroxyl group.
Reduction: Reduction reactions can further reduce the amine group to an alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
(S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
®-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with similar but distinct biological activities.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, leading to different chemical properties and reactivity.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness: (S)-7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1S)-7-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
OTOIWTNFTFZKRG-NSHDSACASA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OC)[C@H](CCC2)N |
SMILES canonique |
CC1=CC2=C(C=C1OC)C(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)







